

# GSK1820795A: A Technical Guide to a Multi-Target Modulator

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Compound of Interest		
Compound Name:	GSK1820795A	
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#### Introduction

GSK1820795A is a novel small molecule that has garnered scientific interest due to its unique pharmacological profile, acting as a modulator of three distinct and important biological targets: G protein-coupled receptor 132 (GPR132), Angiotensin II type 1 (AT1) receptor, and Peroxisome Proliferator-Activated Receptor-gamma (PPARy). This technical guide provides a comprehensive overview of the discovery and scientific literature surrounding GSK1820795A, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

#### **Discovery and Chemical Properties**

**GSK1820795A**, also referred to as compound 38 in initial discovery literature, was identified as a telmisartan analog. It is an indazole derivative with the chemical name 2-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-7-methyl-2H-indazole. The discovery of this compound emerged from research focused on developing dual-acting angiotensin II antagonists and partial PPARy agonists.

Chemical Structure:

compound Chemical Structure of GSK1820795A



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Caption: Chemical Structure of GSK1820795A.

## **Quantitative Biological Data**

The biological activity of **GSK1820795A** has been characterized across its three known targets. The following tables summarize the key quantitative data from the scientific literature.

Table 1: GPR132 Antagonist Activity

Agonist	pIC50	Reference
N-palmitoylglycine (NPGly)	~6.0	[1]
N-linoleoylglycine (NLGly)	~6.0	[1]
Linoleamide	~6.0	[1]
SB-583831	Not Determined	[1]

Table 2: Angiotensin II Type 1 (AT1) Receptor Antagonist Activity

Assay Parameter	Value	Reference
IC50	0.006 μΜ	[2]
pIC50	8.2 ± 0.13	[1]

Table 3: Peroxisome Proliferator-Activated Receptor-gamma (PPARy) Partial Agonist Activity

Assay Parameter	Value	Reference
EC50	0.25 μΜ	[2]
Maximum Agonist Effect	40%	[2]

### **Experimental Protocols**



This section details the methodologies for the key experiments cited in the literature for the characterization of **GSK1820795A**.

# GPR132 Antagonist Activity Assay (Yeast-Based β-Galactosidase Reporter Assay)

This assay utilizes a yeast strain co-expressing human GPR132a and a  $\beta$ -galactosidase reporter gene under the control of a yeast signaling pathway responsive to GPR132a activation.

- Yeast Strain Preparation: A suitable Saccharomyces cerevisiae strain is transformed with expression vectors for human GPR132a and the β-galactosidase reporter.
- · Assay Procedure:
  - Yeast cells are cultured to mid-log phase in selective media.
  - Cells are incubated with a known GPR132 agonist (e.g., N-palmitoylglycine) in the presence of varying concentrations of GSK1820795A or vehicle control.
  - $\circ$  Following incubation, the β-galactosidase activity is measured using a colorimetric substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG).
  - $\circ$  The absorbance is read at 420 nm, and the antagonist activity of **GSK1820795A** is determined by the reduction in agonist-induced β-galactosidase expression.



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Caption: Experimental Workflow for GPR132 Antagonist Assay.



## AT1 Receptor Antagonist Activity Assay (NFAT-Luciferase Reporter Assay)

This cell-based assay measures the ability of **GSK1820795A** to inhibit Angiotensin II-induced activation of the AT1 receptor, which is coupled to the NFAT signaling pathway.

- Cell Line: A mammalian cell line (e.g., CHO or HEK293) stably co-transfected with an expression vector for the human AT1 receptor and a luciferase reporter construct driven by an NFAT-responsive promoter.
- Assay Procedure:
  - Cells are seeded in a 96-well plate and allowed to adhere overnight.
  - The cells are then treated with varying concentrations of GSK1820795A or vehicle control.
  - After a pre-incubation period, cells are stimulated with a sub-maximal concentration of Angiotensin II.
  - Following stimulation, the cells are lysed, and luciferase activity is measured using a luminometer after the addition of a luciferase substrate.
  - The antagonist activity is quantified as the inhibition of Angiotensin II-induced luciferase expression.

# PPARy Partial Agonist Activity Assay (Coactivator Recruitment Assay)

This biochemical assay assesses the ability of **GSK1820795A** to promote the interaction between the PPARy ligand-binding domain (LBD) and a coactivator peptide.

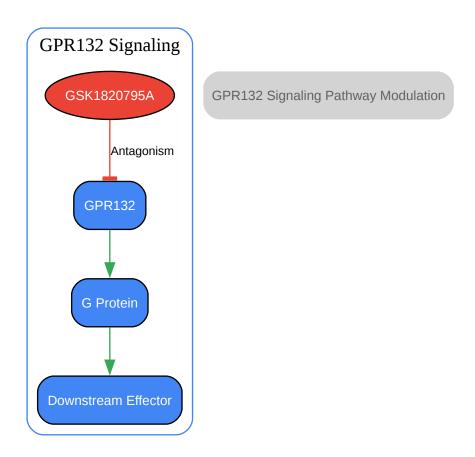
- Reagents: Recombinant purified PPARy LBD and a fluorescently labeled coactivator peptide (e.g., from the SRC/p160 family).
- Assay Procedure:



- The PPARy LBD is incubated with varying concentrations of GSK1820795A or a reference full agonist (e.g., rosiglitazone) in a microplate.
- The fluorescently labeled coactivator peptide is then added to the wells.
- The interaction between the LBD and the coactivator is measured using a suitable detection method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Fluorescence Polarization (FP).
- The partial agonist activity of GSK1820795A is determined by its ability to induce a
  response that is a fraction of the maximal response achieved with the full agonist.

### **Signaling Pathways**

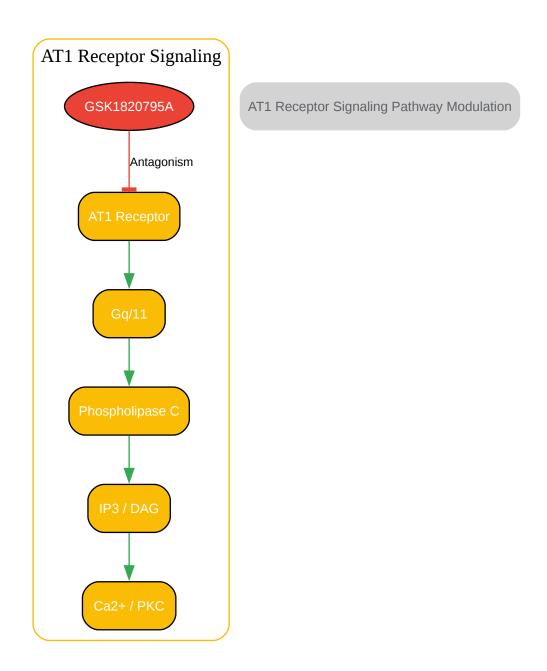
The following diagrams illustrate the signaling pathways modulated by **GSK1820795A**.



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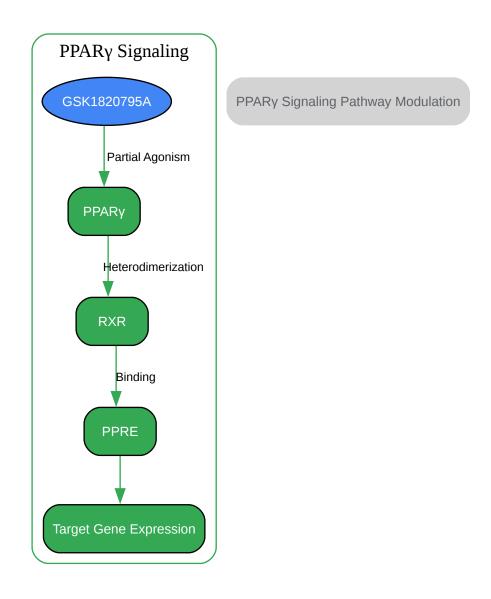
Caption: GPR132 Signaling Pathway Modulation.



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Caption: AT1 Receptor Signaling Pathway Modulation.





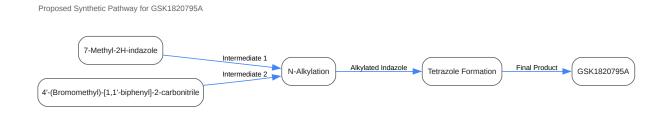
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Caption: PPARy Signaling Pathway Modulation.

#### **Synthesis**

A specific, detailed synthesis for **GSK1820795A** has not been published in the primary literature. However, based on the synthesis of similar 2-substituted-7-methyl-2H-indazole derivatives, a plausible synthetic route can be proposed. The core 7-methyl-2H-indazole can be synthesized through various established methods, followed by N-alkylation with the appropriate biphenylmethyl bromide intermediate.





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#### References

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